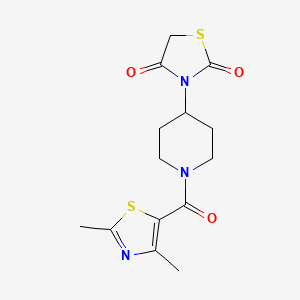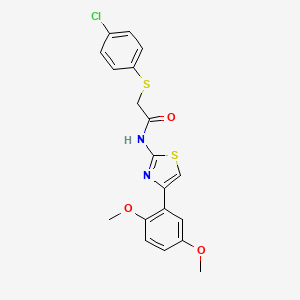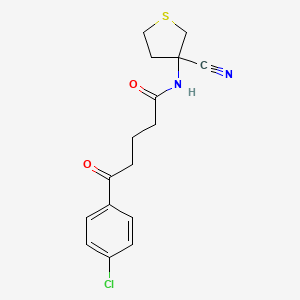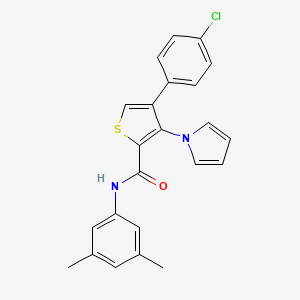
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that is part of the thiazolidine family . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one procedure, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot MCR in the presence of BF 3 and p-toluenesulfonic acid (PTSA) and formed derivatives of thiazolidin-4-one .Molecular Structure Analysis
The molecular structure of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine motifs include multicomponent reactions, click reactions, nano-catalysis, and green chemistry . These reactions have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .科学的研究の応用
Antimicrobial Activity
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione: has shown promising antimicrobial properties. Research indicates that compounds containing piperidine and thiazolidine moieties can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Potential
The compound’s structure suggests it could be effective in anticancer therapies. Piperidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The thiazolidine-2,4-dione moiety is known for its role in modulating cellular pathways involved in cancer progression, making this compound a potential candidate for further investigation in cancer treatment.
Anti-inflammatory Properties
Research has shown that thiazolidine-2,4-dione derivatives possess significant anti-inflammatory effects . These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione could be explored as a treatment for inflammatory diseases such as arthritis.
Antioxidant Activity
The compound may also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. Antioxidants are important in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders. The presence of the thiazolidine ring in the compound enhances its potential as an effective antioxidant.
Antidiabetic Effects
Thiazolidine-2,4-dione derivatives are well-known for their antidiabetic properties . They act as insulin sensitizers and help in regulating blood glucose levels. This compound could be investigated for its potential to manage diabetes by improving insulin sensitivity and reducing blood sugar levels.
Cardioprotective Effects
The compound may also have cardioprotective effects, as suggested by the beneficial properties of its structural components. Thiazolidine-2,4-dione derivatives have been shown to improve heart function, reduce oxidative stress, and prevent cardiac hypertrophy. This makes it a potential candidate for research in cardiovascular diseases.
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications BMC Pharmacology and Toxicology | Structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
作用機序
Target of Action
The primary target of 3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .
Mode of Action
This compound interacts with its target, cereblon, by forming a complex. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This interaction leads to changes in the protein’s function and can result in the degradation of specific proteins .
Biochemical Pathways
The compound affects the protein degradation pathway. It is used as a building block for making protein degrader libraries . The degradation of specific proteins can have downstream effects on various cellular processes, including cell cycle regulation, signal transduction, and gene expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of specific proteins. This can lead to changes in various cellular processes, including cell cycle regulation, signal transduction, and gene expression .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
特性
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-8-12(22-9(2)15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDSTYGRJGBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)




![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)